molecular formula C19H17N3O2 B5593323 2-(2-methylphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide

2-(2-methylphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide

Cat. No. B5593323
M. Wt: 319.4 g/mol
InChI Key: GZXIMEODXPUQAW-CIAFOILYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(2-methylphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide often involves condensation reactions. For example, a related compound was synthesized by the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in methanol solution (Li Jia-ming, 2009). Another approach involved reacting methyl 2-(quinolin-8-yloxy) acetate with hydrazine hydrate to afford the carbohydrazide, followed by treatment with substituted phenyl iso/thioisocyanates to yield various derivatives (A. Saeed et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of these compounds reveals intricate details about their conformation and bonding. The crystal structure of a similar compound, (2-methyl-phenoxy)-acetohydrazide, showed that it crystallizes in the monoclinic system with specific unit cell parameters, highlighting the precise geometric arrangement of atoms in the crystal (N. Sharma et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of these compounds can be explored through various reactions, including the formation of Schiff bases through condensation, which is a common pathway for synthesizing these types of compounds. For instance, a related Schiff base was synthesized by a condensation reaction, showcasing the compound's reactivity and potential for forming complex structures (Li Jia-ming, 2009).

Scientific Research Applications

Nonlinear Optical Materials

Hydrazones, including compounds similar to "2-(2-methylphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide," have been synthesized and studied for their third-order nonlinear optical properties. These materials are potential candidates for optical device applications such as optical limiters and optical switches due to their optical power limiting behavior at certain wavelengths (Naseema et al., 2010).

Synthesis and Characterization of New Compounds

Research has focused on synthesizing and characterizing new compounds based on the structural framework of quinolines, including various derivatives of acetohydrazides. These studies provide insights into the chemical properties and potential applications of these compounds in different areas of chemistry (Saeed et al., 2014).

Antimicrobial Activities

Several studies have synthesized novel imines and thiazolidinones derivatives from acetohydrazide precursors, demonstrating significant antibacterial and antifungal activities. These findings highlight the potential of such compounds in developing new antimicrobial agents (Fuloria et al., 2009).

Corrosion Inhibition

Acetohydrazide derivatives have been shown to act as effective corrosion inhibitors for mild steel in acidic mediums. The inhibition efficiencies of these compounds increase with concentration, offering a promising avenue for protecting metals against corrosion (Yadav et al., 2015).

Anticancer Agents

Bis-aminomercaptotriazoles and bis-triazolothiadiazoles, synthesized from phenoxyacetic acids, have shown promising anticancer properties against a panel of cell lines derived from various cancer types. This research indicates the potential of such compounds in cancer therapy (Holla et al., 2002).

Chemosensors

Compounds based on quinoline and similar structures have been developed as chemosensors, showing good selectivity and sensitivity towards specific metal ions in aqueous conditions. These materials could be useful in environmental monitoring and analytical chemistry (Yang et al., 2015).

properties

IUPAC Name

2-(2-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-14-6-2-3-10-17(14)24-13-18(23)22-21-12-16-8-4-7-15-9-5-11-20-19(15)16/h2-12H,13H2,1H3,(H,22,23)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXIMEODXPUQAW-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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